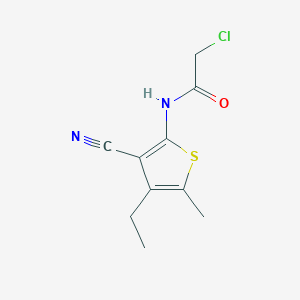

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2OS/c1-3-7-6(2)15-10(8(7)5-12)13-9(14)4-11/h3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIRSEAMVGSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C#N)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: DMF/K₂CO₃ System

In this approach, the aminothiophene derivative is dissolved in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) as a base. Chloroacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 6 hours. The product precipitates upon pouring the reaction mixture into ice water and is purified via recrystallization in ethanol-DMF (4:1).

Yield : 65–76%

Advantages : Mild conditions, minimal side reactions.

Method B: THF/Triethylamine System

An alternative method employs tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as the base. Chloroacetyl chloride is added to a solution of the aminothiophene and Et₃N, followed by stirring at room temperature for 15 hours. The product is isolated by filtration and washed with water.

Yield : 70–85% (extrapolated from analogous reactions)

Advantages : Higher solubility of intermediates, easier purification.

Table 1: Comparison of Chloroacetylation Methods

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred due to their ability to stabilize intermediates and enhance reaction rates. DMF offers higher dielectric constants, facilitating better dissolution of K₂CO₃, while THF reduces side reactions such as hydrolysis.

Stoichiometry and Equivalents

A slight excess of chloroacetyl chloride (1.1–1.2 equivalents) ensures complete conversion of the aminothiophene. Excess base (1.5 equivalents of K₂CO₃ or Et₃N) neutralizes HCl generated during the reaction.

Temperature and Time

Prolonged reaction times (15 hours in Method B) improve yields but risk decomposition. Elevated temperatures (40–50°C) may accelerate the reaction but require rigorous moisture control to prevent hydrolysis.

Purification and Characterization

Purification Techniques

Analytical Methods

-

¹H/¹³C NMR : Key signals include δ 4.5 ppm (CH₂Cl), δ 2.1–2.4 ppm (CH₃/C₂H₅), and δ 168 ppm (C=O).

-

IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~550 cm⁻¹ (C-Cl).

-

Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with bidentate reagents to form heterocyclic compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various amines . Major products formed from these reactions include heterocyclic compounds with potential biological activities .

Scientific Research Applications

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties.

Material Science: The compound is used in the development of materials with specific electronic and optical properties.

Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and chloro groups allow it to bind to various enzymes and receptors, modulating their activity . The thiophene ring also plays a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds:

Structural Insights :

- Thiophene vs.

- Substituent Effects: The 3-cyano group increases electronegativity, which could stabilize intermediates in synthesis or enhance binding to biological targets. Ethyl and methyl groups may improve lipophilicity, affecting solubility and membrane permeability .

Biological Activity

2-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the compound’s biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 242.73 g/mol. The compound features a chloro group, a cyano group, and a methyl-thiophene moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H11ClN2OS |

| Molecular Weight | 242.73 g/mol |

| CAS Number | 549520-00-5 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, antifungal, and potential antitumor effects. The presence of electron-withdrawing groups like cyano enhances binding interactions with target proteins, potentially increasing efficacy against various pathogens.

Antimicrobial Activity

A study on chloroacetamides showed that structural variations significantly affect their antimicrobial potential. For instance, compounds with halogenated phenyl rings demonstrated higher lipophilicity, allowing them to penetrate bacterial membranes effectively. In tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), chloroacetamides exhibited considerable antibacterial activity, while their effectiveness against Gram-negative bacteria like Escherichia coli was comparatively lower .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The cyano and chloro groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can disrupt essential cellular processes in pathogens, leading to their death or inhibition.

Case Studies and Research Findings

- Antimicrobial Testing : In a systematic evaluation of various chloroacetamides, it was found that those with specific substitutions were particularly effective against Gram-positive bacteria. The study highlighted that the position of substituents significantly influenced the biological activity .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses confirmed that structural features correlate with biological activity. For instance, compounds that adhered to Lipinski’s rule of five were more likely to exhibit favorable pharmacokinetic properties .

- Molecular Docking Studies : Molecular docking studies suggested that the compound's structure allows for effective binding to active sites on target proteins, enhancing its potential as a lead compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.